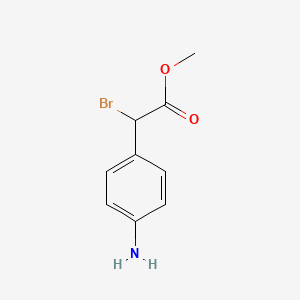

Methyl 2-(4-aminophenyl)-2-bromoacetate

Description

Methyl 2-(4-aminophenyl)-2-bromoacetate is a brominated ester featuring a 4-aminophenyl group and a methyl ester moiety. This compound is structurally characterized by a central α-carbon bonded to a bromine atom and a 4-aminophenyl group, with the ester functionality enhancing its solubility in organic solvents.

The 4-aminophenyl group confers nucleophilic reactivity, making the compound valuable in pharmaceutical and agrochemical syntheses, particularly as an intermediate for coupling reactions or functional group transformations .

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 2-(4-aminophenyl)-2-bromoacetate |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8H,11H2,1H3 |

InChI Key |

HMFVOYFBSVGWNO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 2-(4-Aminophenyl)-2-Bromoacetate

- Structure : Ethyl ester variant of the target compound.

- Molecular Formula: C₁₀H₁₂BrNO₂ (vs. C₉H₉BrNO₂ for methyl ester).

- Key Differences: Higher molecular weight (272.11 g/mol vs. 258.08 g/mol) due to the ethyl group.

- Applications : Used in research as a flexible intermediate for drug discovery .

Methyl 2-Bromo-2-(4-Bromophenyl)Acetate

- Structure: Replaces the 4-aminophenyl group with a 4-bromophenyl group.

- Molecular Formula : C₉H₇Br₂O₂.

- Key Differences: The bromophenyl group increases electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). Lacks the amino group’s nucleophilic reactivity, limiting use in amide bond formation.

- Applications : Intermediate in synthesizing polyhalogenated aromatic compounds .

Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate

- Structure : Combines a 3-bromo-4-methoxyphenyl group with an ethyl ester.

- Molecular Formula: C₁₁H₁₄BrNO₃.

- Key Differences: Methoxy group enhances electron density, altering regioselectivity in electrophilic substitutions. Dual functional groups (amino and methoxy) enable diverse derivatization.

- Applications : Explored in drug development for its balanced reactivity .

Key Findings :

- The amino group in the target compound facilitates reactions requiring nucleophilic amines, such as reductive amination or urea formation .

- Bromine at the α-position acts as a leaving group, enabling C–C bond formation via elimination or substitution .

Physicochemical Properties

Insights :

- The methyl ester’s smaller size improves solubility in polar aprotic solvents compared to ethyl analogues.

- Bromophenyl derivatives exhibit higher melting points due to increased halogen-based intermolecular forces .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(4-aminophenyl)-2-bromoacetate typically involves the bromination of methyl 2-(4-aminophenyl)acetate or related precursors. The key steps include:

- Esterification of 4-aminophenylacetic acid or derivatives to form methyl 2-(4-aminophenyl)acetate.

- Alpha-bromination of the methyl 2-(4-aminophenyl)acetate at the methylene adjacent to the ester group using a brominating agent such as bromine or N-bromosuccinimide (NBS).

This approach ensures selective introduction of the bromine atom at the alpha position to the ester, preserving the amino group on the aromatic ring.

Detailed Preparation Method from Patent Literature

A representative and well-documented preparation method can be drawn from patent US7880016B2, which describes the preparation of related alpha-bromo esters of substituted anilines under mild and scalable conditions:

- Starting Materials: 4-aminophenylacetic acid or its ester.

- Esterification: The acid is esterified in methanol with catalytic sulfuric acid or other protic solvents such as ethanol or isopropanol to yield methyl 2-(4-aminophenyl)acetate.

- Bromination: The methyl ester is suspended in a mixture of water and an alcohol (ethanol or isopropanol) with sodium carbonate as a base. Ethyl bromoacetate or brominating agents like N-bromosuccinimide are added at 35-45 °C to achieve alpha-bromination.

- Isolation: The product is filtered, washed with cold ethanol and water, and dried under controlled conditions.

Reaction Conditions Summary:

| Step | Reagents/Solvents | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | 4-aminophenylacetic acid, MeOH, H2SO4 catalyst | Room temp to reflux | Several hours | Acid-catalyzed esterification |

| Bromination | N-bromosuccinimide or Br2, Na2CO3, H2O/EtOH | 35-45 °C | 2-4 hours | Mild base, protic solvent mixture |

| Work-up | Filtration, washing with EtOH/H2O | Ambient | — | Product isolated as solid |

This method offers advantages such as mild reaction conditions, use of readily available solvents, and good yields of the alpha-bromo ester.

Research Findings and Reaction Optimization

- Solvent Effects: Protic solvents like ethanol and isopropanol mixed with water facilitate both esterification and bromination steps by dissolving reactants and moderating reaction rates.

- Base Selection: Sodium carbonate or sodium hydroxide are preferred bases for neutralizing acids formed during bromination and maintaining reaction pH.

- Temperature Control: Mild temperatures (35-45 °C for bromination) prevent over-bromination and decomposition of the amino group.

- Purification: Recrystallization from ethanol/water mixtures or extraction with ethyl acetate followed by drying over anhydrous magnesium sulfate yields pure this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-aminophenyl)-2-bromoacetate, and how does the presence of the amino group influence reaction conditions?

- Methodological Answer : The synthesis of brominated arylacetates typically involves bromination of a precursor ester. For analogs like Methyl 2-bromo-2-(4-chlorophenyl)acetate, bromination with Br₂ in the presence of FeBr₃ under inert conditions is standard . However, the amino group in this compound requires protection (e.g., acetylation) prior to bromination to prevent side reactions. Post-bromination deprotection (e.g., acidic hydrolysis) yields the target compound. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to minimize decomposition .

Q. What analytical techniques are recommended for characterizing this compound, and how do structural features affect spectral interpretation?

- Methodological Answer :

- NMR : The amino group (NH₂) at the para position causes deshielding of adjacent protons (δ 6.8–7.2 ppm for aromatic protons) and splitting patterns due to coupling with the NH₂ group. The bromine atom induces anisotropic effects, shifting the ester carbonyl signal to ~170–175 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Expect a molecular ion peak [M]⁺ at m/z ≈ 258 (C₉H₉BrN₂O₂) with isotopic signatures (²⁷Br/⁸¹Br) confirming bromine presence. Fragmentation patterns should include loss of COOCH₃ (44 Da) and Br (80 Da) .

- X-ray Crystallography : For crystal structure determination, monoclinic systems (e.g., space group P21/c) are common in arylacetates, with unit cell parameters comparable to analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid (a = 12.502 Å, b = 8.269 Å) .

Q. How can researchers ensure high purity during synthesis, and what solvents are compatible with downstream applications?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted precursors. Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC, as validated in related bromophenyl esters ). Compatible solvents for stock solutions include DMSO (for biological assays) and acetonitrile (for chromatographic studies), with stability confirmed at −20°C .

Advanced Research Questions

Q. What is the mechanistic role of the bromine atom in nucleophilic substitution reactions involving this compound?

- Methodological Answer : The C-Br bond in this compound undergoes SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in aprotic solvents (e.g., DMF) show rate acceleration due to the electron-withdrawing amino group, which stabilizes the transition state. Comparative studies with chloro analogs (e.g., Methyl 2-(4-chlorophenyl)-2-bromoacetate) reveal lower activation energy for Br substitution .

Q. How do substituent effects (e.g., NH₂ vs. Cl, Br vs. F) alter the compound’s reactivity and biological activity?

- Methodological Answer :

- Reactivity : The amino group increases electrophilicity at the α-carbon, enhancing susceptibility to nucleophilic attack. Fluorine substituents (e.g., in Methyl 2-(4-fluorophenyl) analogs) reduce steric hindrance but lower electrophilicity compared to bromine .

- Biological Activity : While direct data on this compound is limited, structurally similar compounds (e.g., piperazine derivatives) show moderate antimicrobial activity. The amino group may enhance target binding via hydrogen bonding, as observed in receptor-ligand docking studies .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution can be achieved using (S)-proline-based catalysts during esterification or via enzymatic hydrolysis (e.g., lipases). For example, (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is synthesized with >99% enantiomeric excess (ee) using asymmetric hydrogenation, as validated by chiral HPLC .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions. The amino group’s lone pair facilitates hydrogen bonding with active site residues (e.g., in kinases), while the bromine atom contributes to hydrophobic interactions. Comparative MD simulations with 4-methoxy analogs highlight steric effects of substituents on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.